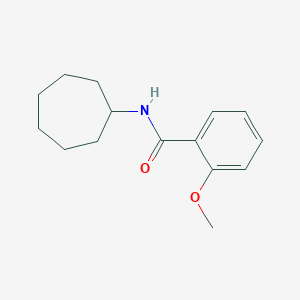
N-cycloheptyl-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cycloheptyl-2-methoxybenzamide (CHM-1) is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CHM-1 belongs to the class of benzamide derivatives and has been synthesized using various methods.
作用机制
The exact mechanism of action of N-cycloheptyl-2-methoxybenzamide is not fully understood. However, studies have suggested that N-cycloheptyl-2-methoxybenzamide exerts its pharmacological effects by modulating the activity of various signaling pathways. N-cycloheptyl-2-methoxybenzamide has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. N-cycloheptyl-2-methoxybenzamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis.
生化和生理效应
N-cycloheptyl-2-methoxybenzamide has been found to have several biochemical and physiological effects. Studies have shown that N-cycloheptyl-2-methoxybenzamide can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the serum and synovial fluid of animal models of arthritis. N-cycloheptyl-2-methoxybenzamide has also been found to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are involved in the pathogenesis of various inflammatory diseases. In addition, N-cycloheptyl-2-methoxybenzamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
实验室实验的优点和局限性
One of the main advantages of N-cycloheptyl-2-methoxybenzamide is its potential as a therapeutic agent for various inflammatory and neoplastic diseases. N-cycloheptyl-2-methoxybenzamide has been found to exhibit potent anti-inflammatory and antitumor activities in various in vitro and in vivo models. However, there are some limitations to the use of N-cycloheptyl-2-methoxybenzamide in lab experiments. For example, the solubility of N-cycloheptyl-2-methoxybenzamide in water is relatively low, which can make it difficult to administer in animal models. In addition, the toxicity profile of N-cycloheptyl-2-methoxybenzamide is not fully understood, which can limit its use in preclinical studies.
未来方向
There are several future directions for the research on N-cycloheptyl-2-methoxybenzamide. One potential direction is the investigation of the mechanism of action of N-cycloheptyl-2-methoxybenzamide in more detail. This could involve the identification of specific targets of N-cycloheptyl-2-methoxybenzamide and the elucidation of the downstream signaling pathways involved in its pharmacological effects. Another direction is the development of novel formulations of N-cycloheptyl-2-methoxybenzamide that can enhance its solubility and bioavailability. This could involve the use of novel drug delivery systems such as liposomes or nanoparticles. Finally, the potential of N-cycloheptyl-2-methoxybenzamide as a therapeutic agent for various inflammatory and neoplastic diseases should be further explored in clinical trials.
合成方法
N-cycloheptyl-2-methoxybenzamide can be synthesized using different methods. One of the most commonly used methods is the condensation reaction between 2-methoxybenzoic acid and cycloheptylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain N-cycloheptyl-2-methoxybenzamide with high purity.
科学研究应用
N-cycloheptyl-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. N-cycloheptyl-2-methoxybenzamide has been tested in various in vitro and in vivo models, including animal models of arthritis, cancer, and neuropathic pain. Studies have shown that N-cycloheptyl-2-methoxybenzamide can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of various inflammatory diseases. N-cycloheptyl-2-methoxybenzamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
属性
CAS 编号 |
543718-73-6 |
|---|---|
产品名称 |
N-cycloheptyl-2-methoxybenzamide |
分子式 |
C15H21NO2 |
分子量 |
247.33 g/mol |
IUPAC 名称 |
N-cycloheptyl-2-methoxybenzamide |
InChI |
InChI=1S/C15H21NO2/c1-18-14-11-7-6-10-13(14)15(17)16-12-8-4-2-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,16,17) |
InChI 键 |
BILMFPJKHCFGGP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2CCCCCC2 |
规范 SMILES |
COC1=CC=CC=C1C(=O)NC2CCCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



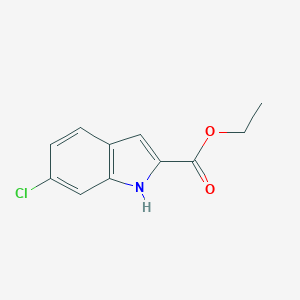

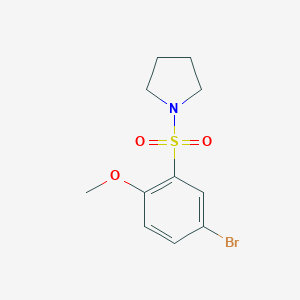
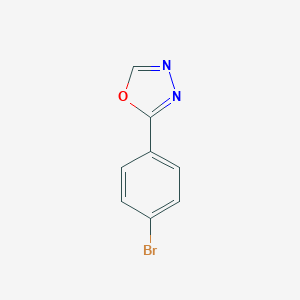
![2-fluoro-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B184418.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)-](/img/structure/B184422.png)
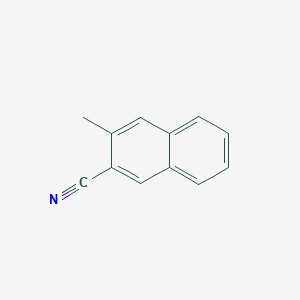
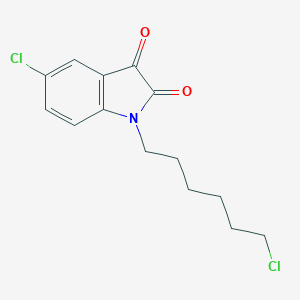
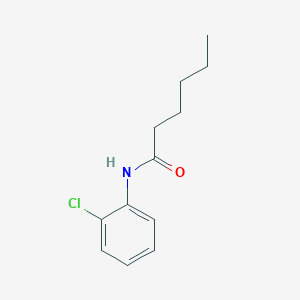
![1-[2-(2-chloroethoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B184427.png)
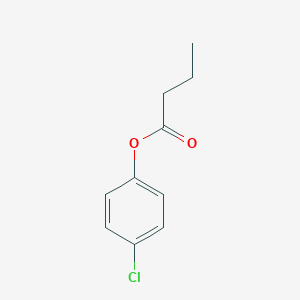
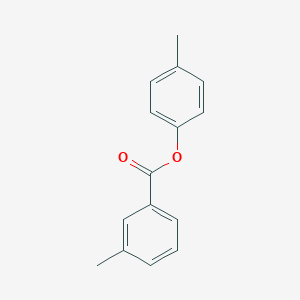
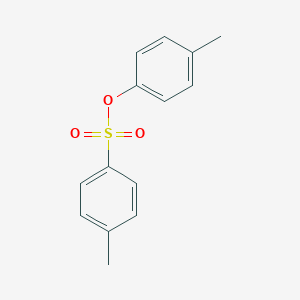
![3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile](/img/structure/B184434.png)